molecular formula C12H17BrN2O3 B597761 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline CAS No. 1280786-89-1

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Cat. No. B597761
M. Wt: 317.183
InChI Key: RIJGVEMBLMAOLV-UHFFFAOYSA-N
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Description

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is a chemical compound with the molecular formula C12H17BrN2O3 . It has a molecular weight of 317.18 g/mol . The compound is also known by its IUPAC name, N-(4-bromo-5-ethoxy-2-nitrophenyl)-N-butylamine .


Molecular Structure Analysis

The InChI code for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is 1S/C12H17BrN2O3/c1-3-5-6-14-10-8-12(18-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3 . The compound has a complex structure with a bromine atom, an ethoxy group, and a nitro group attached to a phenyl ring .


Physical And Chemical Properties Analysis

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline has several computed properties . It has a molecular weight of 317.18 g/mol, a XLogP3-AA value of 4.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 6 . The compound’s exact mass and monoisotopic mass are both 316.04225 g/mol . It has a topological polar surface area of 67.1 Ų and a heavy atom count of 18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is studied for its role in the synthesis of various chemical compounds. For example, research into N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) explores its use in coupling acyl-L-amino acids with aniline and p-nitroaniline, leading to the synthesis of optically pure anilides. However, partial racemization occurred in one case, indicating the complex nature of these reactions (Chen & Benoiton, 1978).

Liquid-Crystalline Properties

  • This compound's derivatives, like alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, demonstrate interesting liquid-crystalline properties. For instance, certain lower members of these derivatives show a smectic A phase. The transition temperatures and latent heats of these transitions vary with the length of the hydrocarbon chain. This is indicative of the compound's potential in material science, particularly in the field of liquid crystals (Okamoto, Murai, & Takenaka, 1997).

Phase Equilibria and Thermal Studies

  • In a study of the phase diagram of urea–4-bromo-2-nitroaniline, a large miscibility gap was observed, along with the formation of a eutectic and a monotectic. This research is crucial for understanding the thermodynamic properties and phase behavior of such compounds, which can be applied in various chemical processes (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Solvent Effects and Spectroscopy

  • The effects of solvents on the infrared spectra of anilines, including 4-nitroanilines with ortho substituents like bromo and ethoxy groups, have been studied. This research contributes to our understanding of intermolecular interactions and hydrogen bonding in such compounds, which is vital for designing and interpreting spectroscopic studies (Dyall, 1970).

Safety And Hazards

Safety information for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation is necessary, and all sources of ignition should be removed .

properties

IUPAC Name

4-bromo-N-butyl-5-ethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-3-5-6-14-10-8-12(18-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJGVEMBLMAOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681510
Record name 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

CAS RN

1280786-89-1
Record name 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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